molecular formula C12H16O3S B8704488 Pent-4-en-1-yl 4-methylbenzenesulfonate

Pent-4-en-1-yl 4-methylbenzenesulfonate

Cat. No.: B8704488
M. Wt: 240.32 g/mol
InChI Key: UBHNQKMTBYZSMM-UHFFFAOYSA-N
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Description

Pent-4-en-1-yl 4-methylbenzenesulfonate: is an organic compound that features a tosylate group attached to a 4-pentenyl chain. Tosylates are known for being excellent leaving groups in various chemical reactions, making them valuable intermediates in organic synthesis . The presence of the 4-pentenyl group introduces a degree of unsaturation, which can be exploited in further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pent-4-en-1-yl 4-methylbenzenesulfonate can be synthesized through the reaction of 4-penten-1-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the tosylate group replacing the hydroxyl group of the alcohol.

Industrial Production Methods: While specific industrial production methods for 4-pentenyl tosylate are not extensively documented, the general approach involves the large-scale reaction of alcohols with sulfonyl chlorides. The process is scalable and can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: Pent-4-en-1-yl 4-methylbenzenesulfonate primarily undergoes nucleophilic substitution reactions due to the excellent leaving ability of the tosylate group . It can also participate in elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include halides, cyanides, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination, resulting in the formation of alkenes.

Major Products:

    Substitution Reactions: Depending on the nucleophile, products can include 4-pentenyl halides, 4-pentenyl cyanides, and 4-pentenyl amines.

    Elimination Reactions: The major product is 1,4-pentadiene.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-pentenyl tosylate in chemical reactions involves the departure of the tosylate group, which is a good leaving group due to resonance stabilization . This departure facilitates nucleophilic substitution or elimination reactions, depending on the reaction conditions and the nature of the nucleophile or base involved.

Comparison with Similar Compounds

    4-Pentenyl mesylate: Similar to 4-pentenyl tosylate but with a mesylate group instead of a tosylate group. Both compounds are used in nucleophilic substitution reactions, but the leaving ability of the tosylate group is generally superior.

    4-Pentenyl bromide: Another similar compound where the leaving group is a bromide ion. It also undergoes nucleophilic substitution reactions but may require different reaction conditions compared to tosylates.

Uniqueness: Pent-4-en-1-yl 4-methylbenzenesulfonate is unique due to the combination of the tosylate group’s excellent leaving ability and the 4-pentenyl group’s unsaturation, which allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis, offering versatility in the types of reactions it can undergo .

Properties

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

pent-4-enyl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H16O3S/c1-3-4-5-10-15-16(13,14)12-8-6-11(2)7-9-12/h3,6-9H,1,4-5,10H2,2H3

InChI Key

UBHNQKMTBYZSMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC=C

Origin of Product

United States

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